molecular formula C16H12ClFN2O B2590170 4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 339013-91-1

4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B2590170
CAS RN: 339013-91-1
M. Wt: 302.73
InChI Key: MNDSKOJTWZZCRE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as 4CPF2P, is a synthetic compound belonging to the pyridazinone family. It is a colorless crystalline solid that has been studied for its potential applications in scientific research.

Scientific Research Applications

Chemical Synthesis and Biological Activity

4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a compound of interest within a larger family of chemicals known for their diverse biological activities and potential applications in medicinal chemistry. Specifically, compounds within the pyridazinone class, including those structurally related to 4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, have been explored for their roles as inhibitors, with significant implications for the development of new therapeutic agents.

  • Selective Cyclooxygenase Inhibition : Pyridazinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), offering a promising avenue for the treatment of inflammation and pain associated with arthritis. These compounds have demonstrated high selectivity, improved solubility, and gastric safety in animal models, suggesting their potential as effective anti-inflammatory and analgesic agents (Asif, 2016).

  • Synthetic Protocols : The synthesis of pyridazinone and pyridazinone analogues, including those with chlorophenyl and fluorophenyl groups, is a subject of ongoing research. Various synthetic methods have been developed, focusing on the creation of derivatives with significant biological activities, particularly those relevant to cardiovascular diseases. The versatility of the pyridazinone scaffold allows for the development of compounds with varied and potent biological activities, underscoring the importance of these synthetic efforts (Jakhmola et al., 2016).

  • Medicinal Chemistry Applications : The azolo[d]pyridazinone framework, closely related to the structure of interest, is recognized for its diverse pharmacological activities, including antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The detailed review of azolo[d]pyridazinone derivatives highlights the scaffold's versatility and potential in drug discovery and development for addressing a wide range of diseases (Tan & Ozadali Sari, 2020).

properties

IUPAC Name

5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O/c17-11-7-5-10(6-8-11)13-9-15(19-20-16(13)21)12-3-1-2-4-14(12)18/h1-8,13H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDSKOJTWZZCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=CC=C2F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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